molecular formula C16H33NO2 B14379836 3-Butyl-3-ethyl-N-hydroxydecanamide CAS No. 88332-52-9

3-Butyl-3-ethyl-N-hydroxydecanamide

Cat. No.: B14379836
CAS No.: 88332-52-9
M. Wt: 271.44 g/mol
InChI Key: HCOAPURSRFJSTE-UHFFFAOYSA-N
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Description

3-Butyl-3-ethyl-N-hydroxydecanamide is an organic compound with the molecular formula C16H33NO2. It is a member of the hydroxamic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-ethyl-N-hydroxydecanamide typically involves the reaction of a decanoic acid derivative with a hydroxylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-ethyl-N-hydroxydecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butyl-3-ethyl-N-hydroxydecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-3-ethyl-N-hydroxydecanamide involves its interaction with specific molecular targets, such as metalloproteinases. The hydroxamic acid moiety can chelate metal ions, inhibiting the activity of these enzymes. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxydecanamide
  • 3-Cyclohexyl-N-hydroxypropanamide
  • N-Hydroxycyclobutanecarboxamide

Uniqueness

3-Butyl-3-ethyl-N-hydroxydecanamide is unique due to its specific structural features, such as the butyl and ethyl substituents on the decanamide backbone. These structural modifications can influence its chemical reactivity and biological activity, making it distinct from other hydroxamic acids .

Properties

CAS No.

88332-52-9

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

3-butyl-3-ethyl-N-hydroxydecanamide

InChI

InChI=1S/C16H33NO2/c1-4-7-9-10-11-13-16(6-3,12-8-5-2)14-15(18)17-19/h19H,4-14H2,1-3H3,(H,17,18)

InChI Key

HCOAPURSRFJSTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)(CCCC)CC(=O)NO

Origin of Product

United States

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